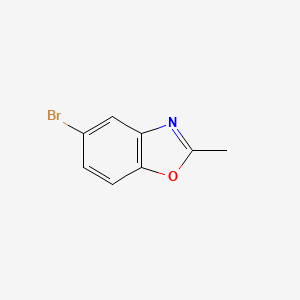

5-Bromo-2-methyl-1,3-benzoxazole

Overview

Description

5-Bromo-2-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the benzoxazole ring. It is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a brominated aromatic aldehyde. One common method is the reaction of 2-aminophenol with 5-bromo-2-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H2O2) in ethanol at elevated temperatures . Another method involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst under similar conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The oxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

Substitution: Formation of 5-substituted-2-methylbenzoxazole derivatives.

Oxidation: Formation of 5-bromo-2-formylbenzoxazole or 5-bromo-2-carboxybenzoxazole.

Reduction: Formation of 5-bromo-2-methylbenzoxazoline.

Scientific Research Applications

Fluorescent Probes

Overview:

5-Bromo-2-methyl-1,3-benzoxazole is utilized in the development of fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes in real-time, enhancing our understanding of biological mechanisms.

Case Study:

A study demonstrated the compound's effectiveness in creating fluorescent markers that can selectively bind to specific biological targets, facilitating the observation of dynamic cellular events.

Pharmaceutical Development

Overview:

The compound plays a critical role in synthesizing various pharmaceuticals, particularly those with antimicrobial properties. Its structure allows for modifications that enhance efficacy against bacterial and fungal infections.

Case Studies:

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial activity against several pathogens. A notable study evaluated its effectiveness against resistant strains of bacteria.

- Anticancer Properties: Another investigation focused on the compound's effects on various cancer cell lines, revealing promising results in inhibiting tumor growth.

Material Science

Overview:

In materials science, this compound is employed to produce advanced materials with unique optical properties. Its incorporation into polymers can lead to enhanced performance in electronic and photonic applications.

Data Table: Optical Properties of Polymers Containing this compound

| Polymer Type | Optical Property | Measurement Method |

|---|---|---|

| Polycarbonate | High transparency | UV-Vis Spectroscopy |

| Polyvinyl Chloride | Enhanced fluorescence | Fluorescence Spectroscopy |

| Polyethylene Terephthalate | Improved thermal stability | Thermogravimetric Analysis |

Organic Synthesis

Overview:

this compound serves as a key intermediate in organic synthesis. It facilitates the formation of more complex molecules through various chemical reactions.

Synthesis Pathways:

The compound can be synthesized via several methods, including:

- Refluxing 2-amino-4-bromophenol with trimethyl orthoacetate , yielding high purity and yield.

- Microwave-assisted synthesis , which enhances reaction efficiency and reduces time.

Analytical Chemistry

Overview:

The compound is also used in analytical chemistry for detecting and quantifying specific substances. Its unique chemical properties allow for accurate analysis in complex mixtures.

Application Examples:

- Chromatographic Techniques: It has been successfully employed in HPLC (High Performance Liquid Chromatography) methods for separating components in pharmaceutical formulations.

- Spectroscopic Analysis: Utilized in NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate structural information about other compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,3-benzoxazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

2-Methylbenzoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Chloro-2-methyl-1,3-benzoxazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects and reactivity.

5-Fluoro-2-methyl-1,3-benzoxazole: Contains a fluorine atom, which significantly alters its chemical properties and biological activity.

Uniqueness

5-Bromo-2-methyl-1,3-benzoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and contributes to its potent biological activities. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.

Biological Activity

5-Bromo-2-methyl-1,3-benzoxazole is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is a benzoxazole derivative characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 228.04 g/mol. The compound is known for its stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to several pharmacological effects:

- Antimicrobial Activity : The compound has demonstrated the ability to inhibit certain bacterial enzymes, suggesting potential antibacterial properties.

- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by affecting cell signaling pathways and altering gene expression related to cell survival .

Biochemical Pathways

The compound influences multiple biochemical pathways, which can be summarized as follows:

| Biological Activity | Effect | Pathway Involved |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzyme activity | Enzymatic pathways |

| Anticancer | Induction of apoptosis | Cell signaling pathways (e.g., PI3K/Akt) |

| Cytotoxicity | Reduction in cell viability in cancer cell lines | Cell proliferation pathways |

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. Flow cytometry analysis showed that the compound accelerated apoptosis in a dose-dependent manner .

- Molecular Docking Studies : Computational studies have revealed that this compound binds effectively to key targets involved in cancer progression, such as EGFR and PI3K. The binding affinities were reported at approximately -15.17 kcal/mol for EGFR, indicating strong interactions that could lead to therapeutic effects against tumors .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antibacterial Treatments : Its ability to inhibit bacterial enzymes could be explored for developing new antibacterial agents.

- Cancer Therapy : The compound's cytotoxic effects on cancer cells suggest potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Bromo-2-methyl-1,3-benzoxazole?

- Methodological Answer : Utilize the Bischler-Napieralski cyclization method. React 2-amino-5-bromo-4-methylphenol with an acylating agent (e.g., acetic acid) in polyphosphoric acid at 150°C. Post-reaction, purify via recrystallization from ethanol, achieving yields ~69%. This method ensures efficient ring closure and minimizes byproducts .

Q. How can the purity of this compound be assessed?

- Methodological Answer : Combine High-Resolution Mass Spectrometry (HRMS) with elemental analysis. For example, compare calculated values (C 73.20%, H 5.80%, N 4.74%) to experimental results (C 73.00%, H 5.96%, N 4.60%) to confirm purity. Discrepancies >0.3% warrant further purification .

Q. What spectroscopic techniques are essential for initial characterization?

- Methodological Answer : Employ IR spectroscopy to confirm benzoxazole ring formation:

- C=N stretch: 1610–1650 cm⁻¹

- C-O-C asymmetric stretch: 1250–1300 cm⁻¹

Absence of -NH₂ peaks (~3400 cm⁻¹) indicates complete cyclization .

Advanced Research Questions

Q. How can microwave irradiation improve synthesis efficiency for benzoxazole derivatives?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time and enhances yields. For example, TiCl₃OTf in ethanol under microwave conditions achieves room-temperature reactions with 85–90% yield. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

Q. What crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL refinement. Collect data using MoKα radiation (λ = 0.71073 Å) at 293 K. Analyze dihedral angles (e.g., 6.7° between benzoxazole and substituent planes) and hydrogen bonding (C–H⋯O interactions) to determine conformation .

Q. How should researchers address discrepancies between computational and experimental spectroscopic data?

- Methodological Answer : Cross-validate using DFT calculations (B3LYP/6-311+G(d,p)) and experimental NMR/UV-Vis. For example, if ¹³C NMR shifts deviate, re-examine solvent effects or tautomerism. Adjust computational models to include implicit solvation (e.g., PCM) .

Q. What in vitro assays evaluate the antimicrobial activity of benzoxazole derivatives?

- Methodological Answer : Perform broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative). Determine MICs using a 96-well plate format, with ciprofloxacin as a positive control. Include DMSO solvent controls (<1% v/v) to avoid false positives .

Q. How do hydrogen-bonding interactions in crystals influence material properties?

- Methodological Answer : Analyze crystal packing via X-ray data to identify C–H⋯O bonds (e.g., 2.50–2.70 Å). These interactions enhance thermal stability (TGA analysis) and solubility, critical for optoelectronic applications like organic semiconductors .

Q. What strategies mitigate low yields during benzoxazole cyclization?

- Methodological Answer : Optimize reaction parameters:

- Temperature: 150–160°C in polyphosphoric acid

- Time: 6–8 hours under reflux

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate product from dimeric byproducts .

Q. How can DFT predict electronic properties of this compound?

- Methodological Answer : Compute HOMO-LUMO gaps (e.g., 3.5–4.0 eV) and electrostatic potential maps at the B3LYP/6-311+G(d,p) level. Compare with experimental UV-Vis spectra (λ_max ≈ 320 nm) to validate charge-transfer transitions .

Properties

IUPAC Name |

5-bromo-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435663 | |

| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-56-2 | |

| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.